molecular formula C25H24N6O B11515796 1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone

1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone

Cat. No.: B11515796
M. Wt: 424.5 g/mol
InChI Key: WOFMWYCUCAVJAV-UHFFFAOYSA-N
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Description

1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a triazine ring substituted with amino groups and a phenyl ring attached to an ethanone group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone typically involves multiple steps. One common method includes the reaction of 4,6-dichloro-1,3,5-triazine with 4-methylphenylamine to form 4,6-bis(4-methylphenylamino)-1,3,5-triazine. This intermediate is then reacted with 4-aminoacetophenone under controlled conditions to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-({4,6-Bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}amino)phenyl]ethanone is unique due to its triazine core and multiple amino substitutions, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C25H24N6O

Molecular Weight

424.5 g/mol

IUPAC Name

1-[4-[[4,6-bis(4-methylanilino)-1,3,5-triazin-2-yl]amino]phenyl]ethanone

InChI

InChI=1S/C25H24N6O/c1-16-4-10-20(11-5-16)26-23-29-24(27-21-12-6-17(2)7-13-21)31-25(30-23)28-22-14-8-19(9-15-22)18(3)32/h4-15H,1-3H3,(H3,26,27,28,29,30,31)

InChI Key

WOFMWYCUCAVJAV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=C(C=C3)C(=O)C)NC4=CC=C(C=C4)C

Origin of Product

United States

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